REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1.[Sn:17](Cl)([CH2:26][CH2:27][CH2:28][CH3:29])([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21]>>[CH2:26]([Sn:17]([CH2:18][CH2:19][CH2:20][CH3:21])([CH2:22][CH2:23][CH2:24][CH3:25])[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1)[CH2:27][CH2:28][CH3:29]
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Name
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|
Quantity
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1.9 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
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20 mL
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Type
|
reactant
|
Smiles
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BrC1=CC2=CC=CC=C2C=C1
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Name
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SnBu3Cl
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Quantity
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1.5 mL
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Type
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reactant
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Smiles
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[Sn](CCCC)(CCCC)(CCCC)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reacted at −78° C. for 40 minutes under
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Duration
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40 min
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Type
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CUSTOM
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Details
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a dry
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Type
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CUSTOM
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Details
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anaerobic operation condition to form a solution
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Type
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CUSTOM
|
Details
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reacted at −78° C. for 1 hour
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
After returning to room temperature
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Type
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CUSTOM
|
Details
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the solution was continuously reacted for 8 hours
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Duration
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8 h
|
Type
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EXTRACTION
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Details
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the solution was extracted by ether (30 mL) and deionized water (50 mL)
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Type
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CUSTOM
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Details
|
An organic phase was collected
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Type
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CUSTOM
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Details
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After removal of ether by a rotary concentrator
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Type
|
DISTILLATION
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Details
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the organic phase was purified by reduced-pressure distillation
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Type
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CUSTOM
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Details
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to form a transparent pale yellow oily product (22, 1.68 g, 83%)
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)[Sn](C1=CC2=CC=CC=C2C=C1)(CCCC)CCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |